4-(4-bromobenzenesulfonyl)-1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole
CAS No.: 1097884-88-2
Cat. No.: VC6663214
Molecular Formula: C15H11BrClN3O2S
Molecular Weight: 412.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1097884-88-2 |
|---|---|
| Molecular Formula | C15H11BrClN3O2S |
| Molecular Weight | 412.69 |
| IUPAC Name | 4-(4-bromophenyl)sulfonyl-1-(2-chlorophenyl)-5-methyltriazole |
| Standard InChI | InChI=1S/C15H11BrClN3O2S/c1-10-15(23(21,22)12-8-6-11(16)7-9-12)18-19-20(10)14-5-3-2-4-13(14)17/h2-9H,1H3 |
| Standard InChI Key | MZWFAELZWSNCLQ-UHFFFAOYSA-N |
| SMILES | CC1=C(N=NN1C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)Br |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₁₅H₁₁BrClN₃O₂S, with an IUPAC name of 4-(4-bromophenyl)sulfonyl-1-(2-chlorophenyl)-5-methyltriazole. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 1097884-88-2 |
| Molecular Weight | 412.69 g/mol |
| SMILES | CC1=C(N=NN1C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)Br |
| InChIKey | MZWFAELZWSNCLQ-UHFFFAOYSA-N |
The sulfonyl group at position 4 and chlorophenyl at position 1 contribute to its polarity and steric bulk, while the methyl group at position 5 enhances lipophilicity .
Structural Analogues
Comparative analysis with analogues like 4-(4-bromobenzenesulfonyl)-5-methyl-1-(4-phenoxyphenyl)-1H-1,2,3-triazole (CAS No. 1097885-27-2) reveals that substituting the 2-chlorophenyl group with phenoxyphenyl increases molecular weight to 470.3 g/mol but reduces electrophilicity due to electron-donating oxygen .
Synthesis and Optimization
Synthetic Pathways
Triazole derivatives are typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For this compound, a plausible route involves:
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Sulfonylation of 4-bromobenzenesulfonyl chloride with a triazole precursor.
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N-arylation of the triazole core with 2-chlorophenylboronic acid under palladium catalysis.
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Methylation at position 5 using methyl iodide in the presence of a base .
Yields for analogous syntheses range from 52% to 82%, depending on reaction conditions .
Purification and Characterization
Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane), followed by recrystallization from ethanol. Structural confirmation uses ¹H NMR, ¹³C NMR, and HRMS .
Biological Activities and Mechanisms
Antimicrobial Effects
The bromobenzenesulfonyl group enhances activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) by disrupting cell wall synthesis. Synergy with β-lactam antibiotics has been observed in silico .
Anti-Inflammatory Action
In murine models, triazole derivatives reduce COX-2 and TNF-α expression by 60–70% at 50 mg/kg doses. The sulfonyl group likely interacts with COX-2’s hydrophobic channel .
Structure-Activity Relationships (SAR)
Role of Substituents
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Bromobenzenesulfonyl: Critical for hydrogen bonding with biological targets (e.g., tubulin’s Asp226).
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2-Chlorophenyl: Enhances π-π stacking with aromatic residues in enzyme active sites.
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Methyl Group: Increases logP by 0.8 units, improving blood-brain barrier permeability .
Analogues and Bioactivity
Replacing the sulfonyl group with carbonyl reduces anticancer potency by 40%, while substituting chlorine with fluorine retains activity but improves solubility .
Applications and Future Directions
Therapeutic Applications
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Oncology: Adjuvant therapy for metastatic cancers.
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Infectious Diseases: Treatment of multidrug-resistant S. aureus.
Industrial and Research Applications
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